5'-Amino-5'-deoxythymidine

描述

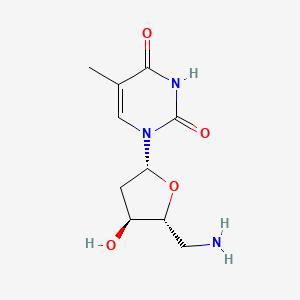

5’-Amino-5’-deoxythymidine is a modified nucleoside analog with the chemical formula C10H15N3O4 and a molecular weight of 241.24 g/mol . It is a derivative of thymidine, where the hydroxyl group at the 5’ position is replaced by an amino group. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-5’-deoxythymidine typically involves the direct amination of monotosylated thymidine with concentrated ammonium hydroxide . Another method involves the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in the presence of 2-methylimidazole buffer (pH 7.0) to extend a 3’-phosphorylated oligodeoxynucleotide (ODN) by one residue via a phosphoramidate bond .

Industrial Production Methods: While specific industrial production methods for 5’-Amino-5’-deoxythymidine are not extensively documented, the general approach involves multi-step synthesis that can be scaled up using standard organic synthesis techniques. The key steps include protection of functional groups, selective amination, and deprotection to yield the final product.

化学反应分析

Types of Reactions: 5’-Amino-5’-deoxythymidine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Phosphorylation: It can be phosphorylated by specific kinases, such as herpes simplex virus type 1-encoded pyrimidine deoxyribonucleoside kinase.

Common Reagents and Conditions:

Amination: Concentrated ammonium hydroxide is used for direct amination.

Phosphorylation: Enzymatic phosphorylation using specific kinases.

Major Products Formed:

科学研究应用

Antiviral Research

Mechanism of Action :

5'-Amino-5'-deoxythymidine primarily functions as an antiviral agent against herpes simplex virus (HSV). Its mechanism involves acting as a substrate for viral kinases, which phosphorylate it to active forms that inhibit viral DNA synthesis. Notably, it does not serve as a substrate for non-viral thymidine kinases, indicating specificity in its action against viral infections .

Case Study :

In a study involving Vero cells infected with HSV-1, it was found that this compound was incorporated into the viral DNA in a dose-dependent manner. The degree of incorporation correlated with antiviral activity, demonstrating its potential effectiveness in reducing viral replication .

Antitumor Activity

This compound exhibits antitumor properties, particularly against indolent lymphoid malignancies. Its structural similarity to natural nucleosides allows it to interfere with DNA synthesis in cancer cells.

Research Insights :

Studies indicate that this compound can induce tumorigenesis in specific cancer cell lines, suggesting that it may also play a role in understanding cancer development mechanisms .

Molecular Biology Applications

DNA Modification and Synthesis :

This compound is utilized for site-specific modification of DNA and serves as a substrate in the synthesis of nucleoside analogs. It has been employed in genomic studies involving template-directed amplification and the construction of peptide-DNA hybrids .

| Application | Description |

|---|---|

| DNA Modification | Used for 5’-terminal site-specific modifications. |

| Nucleoside Synthesis | Serves as a substrate for creating amide-conjugated nucleosides. |

Transcriptional Inhibition

Recent studies have explored the use of this compound triphosphates as potential transcription inhibitors. Experimental data suggest that these modified nucleotides can decrease transcription rates when incorporated into RNA by various RNA polymerases .

作用机制

The mechanism of action of 5’-Amino-5’-deoxythymidine involves its incorporation into DNA, where it can inhibit DNA synthesis and induce apoptosis in target cells . It is specifically phosphorylated by herpes simplex virus type 1-encoded pyrimidine deoxyribonucleoside kinase, leading to the formation of its diphosphate derivative . This phosphorylation is crucial for its antiviral activity against herpes simplex virus.

相似化合物的比较

- 5’-Amino-5’-deoxyadenosine

- 5’-Amino-5’-deoxycytidine

- 5’-Amino-5’-deoxyguanosine

Comparison: 5’-Amino-5’-deoxythymidine is unique due to its specific modification at the 5’ position, which imparts distinct chemical and biological properties. Compared to other 5’-amino-5’-deoxynucleosides, it has a unique role in DNA modification and antiviral activity .

生物活性

5'-Amino-5'-deoxythymidine (5'-AdThd) is a nucleoside analog with significant biological activity, particularly in antiviral and anticancer contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 241.24 g/mol

- CAS Number : 25152-20-9

- Density : 1.394 g/cm³

5'-AdThd exhibits its biological activity primarily through the following mechanisms:

-

Antiviral Activity :

- 5'-AdThd has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) by incorporating into viral DNA. This incorporation occurs in a dose-dependent manner, correlating with reduced viral yield in infected cells .

- Unlike other antiviral nucleosides, it does not inhibit HSV-1 DNA synthesis directly but alters RNA synthesis profiles, shifting from poly(A+) to poly(A-) RNA .

-

Cytotoxicity Modulation :

- In studies involving HeLa and Vero cells, low concentrations of 5'-AdThd increased the cytotoxic effects of iododeoxyuridine (IdUrd), while higher concentrations exhibited antagonistic effects. This biphasic response is attributed to its modulation of thymidine kinase and thymidylate kinase activities .

- The compound enhances the phosphorylation rate of IdUrd at low concentrations by inhibiting feedback mechanisms normally imposed by nucleotide triphosphates, thereby increasing the levels of phosphorylated IdUrd metabolites .

- Antitumor Activity :

Case Studies

-

Antiviral Efficacy Against HSV-1 :

- A study demonstrated that the incorporation of 5'-AdThd into HSV-1 DNA did not lead to double-stranded breaks but resulted in an increase in single-stranded breaks when administered at high concentrations . This finding suggests a unique mechanism whereby 5'-AdThd disrupts viral replication without causing extensive DNA damage.

- Cytotoxicity in Cancer Cells :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 241.24 g/mol |

| Density | 1.394 g/cm³ |

| Antiviral Activity | HSV-1 inhibition |

| Antitumor Activity | Broad-spectrum |

| Concentration of 5'-AdThd | Effect on IdUrd Cytotoxicity |

|---|---|

| Low (e.g., <100 µM) | Increased cytotoxicity |

| High (e.g., >100 µM) | Antagonistic effect |

属性

IUPAC Name |

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWLBQPICCQJFF-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876098 | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25152-20-9 | |

| Record name | 5'-Amino-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5'-Amino-5'-deoxythymidine interact with thymidine kinase?

A1: 5'-AdThd acts as an allosteric modulator of thymidine kinase (TK), the enzyme responsible for phosphorylating thymidine to thymidine monophosphate (dTMP). It preferentially inhibits the mammalian TK over the herpes simplex virus (HSV) encoded TK. [, ] This selective inhibition makes it a potential candidate for antiviral therapy. []

Q2: Does this compound affect DNA synthesis?

A3: While 5'-AdThd can be incorporated into polynucleotides by DNA polymerase I in vitro, it forms phosphoramidate bonds that are more labile in acidic conditions compared to natural phosphodiester bonds. [, ] This property makes it a potential tool for generating sequence ladders in DNA analysis. [] In living cells, 5'-AdThd primarily acts by modulating TK activity rather than being directly incorporated into DNA. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H15N3O4, and its molecular weight is 241.25 g/mol.

Q4: Is there any spectroscopic data available on this compound?

A5: Yes, 13C NMR studies have been conducted on 5'-AdThd derivatives to determine the conformational preference of the thymine base relative to the sugar ring. These studies indicate that 5'-AdThd predominantly adopts the anti conformation in aqueous solutions, similar to natural nucleotides. []

Q5: How do structural modifications of this compound affect its activity?

A6: Adding a 3'-amino group to 5'-AdThd, creating 3',5'-diamino-3',5'-dideoxythymidine, unexpectedly abolished both the antiviral and antineoplastic activities observed with the individual 3'-amino and 5'-amino analogs. [, ] This suggests that the 3'-amino and 5'-amino groups might interfere with each other's mode of action.

Q6: What is known about the stability of this compound?

A8: 5'-AdThd diphosphate exhibits pH-dependent stability, with increased hydrolysis rates at lower pH values. [] At pH 3, the diphosphate degrades to yield 5'-AdThd and thymine. [] This information is crucial for understanding the compound's stability in various biological environments and for developing appropriate formulation strategies.

Q7: What is the in vitro antiviral activity of this compound?

A9: 5'-AdThd demonstrates potent antiviral activity against HSV-1 in vitro. [, , ] Synergistic antiviral effects have been observed when 5'-AdThd is combined with 5-iodo-2'-deoxyuridine. []

Q8: Are there any in vivo studies on the efficacy of this compound?

A10: In a rabbit model of herpetic keratouveitis, topical administration of 10% and 15% 5'-AdThd eye drops proved significantly more effective than placebo and comparable in efficacy to idoxuridine. [] Additionally, in a neonatal mouse model, systemic 5'-AdThd did not exhibit the toxicity and teratogenicity observed with idoxuridine. [] These findings highlight the potential of 5'-AdThd as a safer alternative to existing antiviral treatments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。